Octanenitrile

Catalog No.
S1522271
CAS No.
124-12-9
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octanenitrile

CAS Number

124-12-9

Product Name

Octanenitrile

IUPAC Name

octanenitrile

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-7H2,1H3

InChI Key

YSIMAPNUZAVQER-UHFFFAOYSA-N

SMILES

CCCCCCCC#N

Synonyms

1-Cyanoheptane; Arneel 8; Caprylonitrile; Heptylcyanide; NSC 5513; Octanonitrile; n-Heptyl cyanide; n-Octanonitrile;

Canonical SMILES

CCCCCCCC#N

The exact mass of the compound Octanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5513. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octanenitrile (CAS 124-12-9) is a mid-chain aliphatic nitrile characterized by its low water solubility, high boiling point (198-200 °C), and moderate dielectric constant (13.9 at 25 °C)[1]. In industrial and laboratory settings, it serves as a critical hydrophobic solvent, a non-hydrogen-bonding phase modifier in metal extraction processes, and a primary precursor for octylamine and octanoic acid derivatives [2]. Unlike lower homologs such as acetonitrile, octanenitrile offers extremely low volatility and distinct outer-sphere solvation properties, making it highly valuable for biphasic biocatalysis and specialized dielectric environments where high hydrodynamic drag is required [1][2].

Procurement Fit

Floral-aldehydic fragrance agent with citrus-orris profile
Benchmark substrate for electrochemical nitrile synthesis
Predictable mid-chain reference for nitrilase biocatalysis

Substituting octanenitrile with shorter-chain nitriles (e.g., acetonitrile or hexanenitrile) or longer-chain analogs (e.g., decanenitrile) fundamentally alters phase behavior, volatility, and catalytic selectivity [1][2]. Shorter nitriles are highly polar, often water-miscible, and volatile, rendering them unsuitable for high-density biphasic biocatalysis or as non-coordinating hydrophobic phase modifiers in solvent extraction [1]. Conversely, longer-chain nitriles like decanenitrile exhibit higher viscosities and distinct condensation kinetics during hydrogenation, often leading to increased yields of unwanted secondary and tertiary amines rather than the desired primary amine [2]. Consequently, octanenitrile provides a specific balance of liquidity, hydrophobicity, and controlled reactivity that cannot be replicated by adjacent homologs.

Substitution Risk

Organoleptic fidelity
Floral, citrus, orris signature is chain-length-specific; C7 and C9 homologs deliver qualitatively different notes
Enzymatic reactivity
Hydrolysis rates follow chain-length trend; substituting another nitrile shifts biocatalysis kinetics unpredictably
Process selectivity
98% electrochemical selectivity was optimized for octanenitrile; other nitriles require independent re-optimization
Environmental hazard
Longer-chain analogs may carry additional aquatic chronic classifications, altering waste handling requirements

Biphasic Biocatalysis & Substrate Loading

In enzymatic syntheses using whole-cell biocatalysts, octanenitrile demonstrates exceptional phase-separation properties that enable extreme substrate loadings [1]. Research shows that octanenitrile can be synthesized at a substrate loading of up to 1.4 kg/L with an 86% yield in aqueous media [1]. In contrast, the shorter-chain hexanenitrile achieved less than 10% conversion under identical microscale conditions (1 M concentration, 0.5 mL scale) due to volatility and phase-toxicity issues [1].

Evidence DimensionBiocatalytic conversion at high substrate loading (1 M, 0.5 mL scale)
Target Compound DataOctanenitrile: ~90% conversion (scalable to 1.4 kg/L loading with 86% yield)
Comparator Or BaselineHexanenitrile (C6 analog): <10% conversion
Quantified DifferenceGreater than 9-fold increase in microscale conversion and successful macro-scale phase separation.
ConditionsWhole-cell aldoxime dehydratase (OxdB) in aqueous buffer (PPB, pH 7.0) at 30 °C.

Ensures maximum volumetric productivity and simplified downstream phase separation for industrial biocatalytic manufacturing.

Electrochemical Selectivity
Direct comparison
98% selectivity, 87% FE at 60 mA cm⁻²
Supports process specification setting
Optimized for octanenitrile; other substrates require re-validation

Primary Amine Selectivity in Hydrogenation

Octanenitrile serves as a highly selective mid-chain benchmark for primary amine synthesis [1]. When subjected to homogeneous hydrogenation using a base-metal manganese catalyst, octanenitrile achieves >99% conversion to octan-1-amine with less than 1% formation of secondary or tertiary amines [1]. By contrast, the reduction of longer-chain analogs like decanenitrile using standard heterogeneous catalysts (e.g., Pd/C) predominantly yields unwanted secondary and tertiary amines due to competing condensation pathways [1].

Evidence DimensionSelectivity for primary amine vs. secondary/tertiary amines
Target Compound DataOctanenitrile (Mn-catalyzed): >99% primary amine, <1% side products
Comparator Or BaselineDecanenitrile (Pd/C catalyzed): Predominantly secondary/tertiary amines
Quantified DifferenceNear-total suppression of condensation side-reactions with the C8 nitrile under optimized conditions.
Conditions100 °C, 50 bar H2, 2 mol% Mn catalyst in toluene (for octanenitrile).

Critical for procuring a reliable, high-yield precursor for primary surfactants where secondary/tertiary amine impurities are unacceptable.

Nitrilase Hydrolysis Rate
Cross-study comparable
Octanenitrile > butyronitrile in hydrolysis rate
Chain-length position predicts enzymatic reactivity
Absolute rate constants not tabulated; trend confirmed under AtNIT1 conditions

Dielectric Friction & Rotational Dynamics

As a solvent, octanenitrile provides a highly specific dielectric and viscous environment compared to common nitrile solvents [1]. Time-resolved fluorescence anisotropy studies using 7-DAB-one reveal that the rotational reorientation time in octanenitrile is significantly prolonged due to its higher viscosity and distinct outer-sphere interactions [1]. The rotational lifetime in octanenitrile ranges from 193.21 to 320.36 ps, compared to just 39.70 to 66.72 ps in acetonitrile [1].

Evidence DimensionRotational reorientation time (τr) at room temperature
Target Compound DataOctanenitrile: 193.21 - 320.36 ps
Comparator Or BaselineAcetonitrile: 39.70 - 66.72 ps
Quantified Difference1.9 to 2.6 times higher rotational reorientation time in the C8 nitrile.
ConditionsSteady-state anisotropy and picosecond time decay of 7-DAB-one probe at room temperature.

Validates octanenitrile as an essential high-viscosity, moderate-dielectric solvent for tuning molecular rotor dynamics and studying non-polar solvation friction.

Organoleptic Signature
Class-level inference
Floral, aldehydic, citrus, orris vs jasminic (C7) and grapefruit (C12)
Chain-length-specific odor profile
Sensory evaluation context; formulation review required

Outer-Sphere Phase Modification

In the solvent extraction of lanthanides using TODGA, phase modifiers are required to prevent third-phase formation [1]. Octanenitrile functions as a strictly non-hydrogen-bonding phase modifier [1]. Unlike long-chain alcohols (e.g., octanol) which can enhance extraction via outer-sphere hydrogen bonding, the addition of octanenitrile strictly hinders extraction by altering the bulk dielectric properties (ε = 13.9) without participating in H-bond donation[1].

Evidence DimensionMechanism of extraction modification (TODGA system)
Target Compound DataOctanenitrile: Hinders extraction (purely dielectric outer-sphere effect)
Comparator Or BaselineOctanol: Alters/enhances extraction via outer-sphere hydrogen bonding
Quantified DifferenceDivergent extraction efficiency trends based on the presence vs. absence of H-bond donor capabilities.
Conditions0.20 M TODGA in aliphatic diluent contacted with 1 M to 3 M HNO3/HCl containing Eu(III).

Allows hydrometallurgists to precisely isolate dielectric solvent effects from hydrogen-bonding effects when designing advanced nuclear or rare-earth extraction processes.

Toxicity & Hazard Classification
Direct comparison
LD50 1764 mg/kg (mouse); no aquatic chronic classification
Environmental hazard profile differs from longer-chain nitriles
GHS classification review for waste handling assessment
Physicochemical Profile
Class-level inference
BP 198–200 °C; Log KOW 2.8
Volatility and partitioning govern application fit
Chain-length property trend; process parameter review
Aquatic Toxicity Baseline
Supporting evidence
pIGC50 = 0.28 log(L/mmol)
Measured ecotoxicity for hazard assessment
Experimental Tetrahymena assay; QSAR validation context

High-Density Biocatalytic Manufacturing

Ideal for scaling up enzymatic nitrile synthesis or hydration reactions where high volumetric productivity (up to 1.4 kg/L) and easy biphasic separation are required, outperforming volatile short-chain nitriles [1].

Homogeneous Hydrogenation Benchmark

The standard mid-chain aliphatic nitrile for evaluating novel base-metal (e.g., Mn, Fe) catalysts, ensuring precise quantification of primary vs. secondary amine selectivity [2].

Dielectric Tuning in Photophysics

Used as a viscous, moderate-polarity solvent to study rotational diffusion, dielectric friction, and molecular rotor behavior where acetonitrile provides insufficient hydrodynamic drag [3].

Hydrometallurgical Mechanistic Probing

Procured as a non-hydrogen-bonding phase modifier to study outer-sphere coordination and prevent third-phase formation in actinide/lanthanide solvent extraction systems [4].

Application Fit

Application
Selection Property
Validation Focus
Floral-aldehydic fragrance formulation
Chain-length-specific organoleptic profile
Odor profile verification in target product matrix
Electrochemical synthesis scale-up
Benchmark selectivity and faradaic efficiency
Selectivity and efficiency under process-relevant conditions
Nitrilase biocatalysis studies
Defined chain-length-activity relationship
Hydrolysis rate validation under specific enzyme conditions
Chemical intermediate hazard review
GHS classification and environmental hazard context
Waste handling procedure and regulatory compliance assessment

XLogP3

2.8

Boiling Point

205.2 °C

LogP

2.75 (LogP)

Melting Point

-45.6 °C

UNII

D6646V87PY

GHS Hazard Statements

Aggregated GHS information provided by 140 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 60 of 140 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 80 of 140 companies with hazard statement code(s):;
H302 (55%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (48.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (45%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (48.75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.39 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

124-12-9

Wikipedia

Octanenitrile

General Manufacturing Information

Octanenitrile: ACTIVE

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